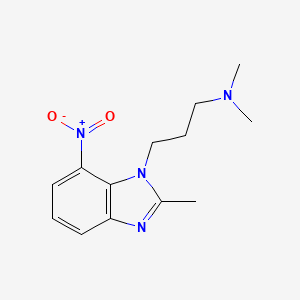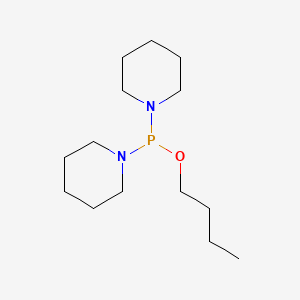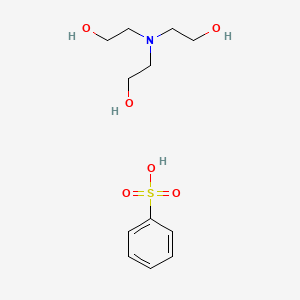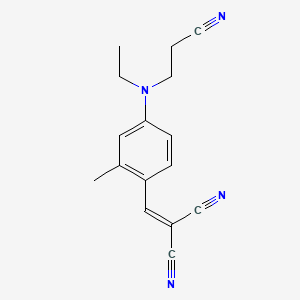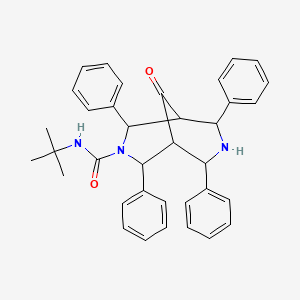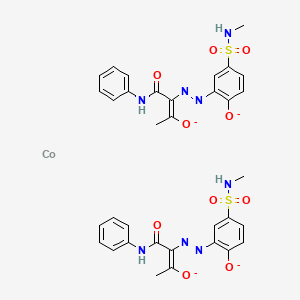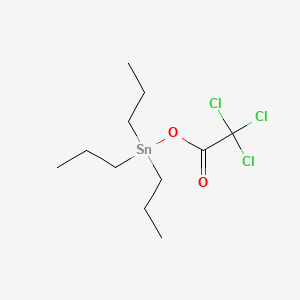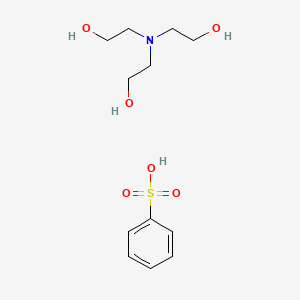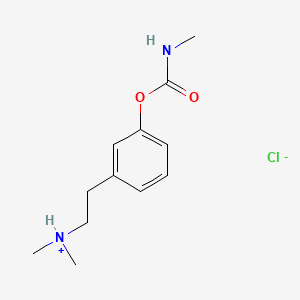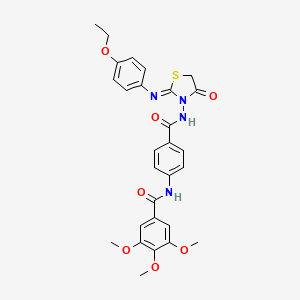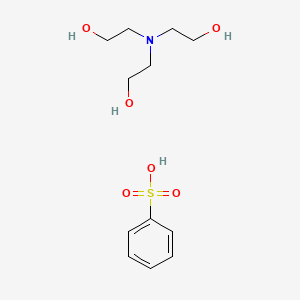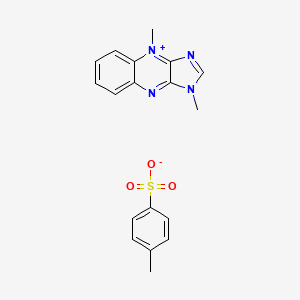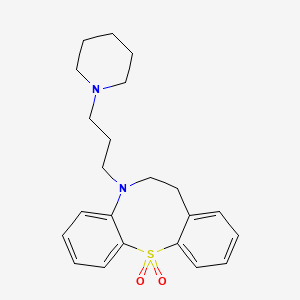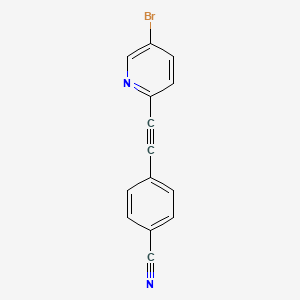![molecular formula C10H18O B13779482 [S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol CAS No. 97890-08-9](/img/structure/B13779482.png)
[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, also known as nerol, is a naturally occurring monoterpenoid and an alcohol. It is found in many essential oils such as lemongrass, hops, and ginger. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industry.
准备方法
Synthetic Routes and Reaction Conditions
Nerol can be synthesized through various methods. One common synthetic route involves the isomerization of geraniol, another monoterpenoid alcohol. This process typically uses acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions to achieve the desired isomerization.
Industrial Production Methods
In industrial settings, nerol is often extracted from natural sources through steam distillation. The essential oils containing nerol are subjected to steam, which helps in the extraction of volatile compounds. The steam and volatile compounds are then condensed, and the essential oil is separated from the water.
化学反应分析
Types of Reactions
Nerol undergoes various chemical reactions, including:
Oxidation: Nerol can be oxidized to form neral, a corresponding aldehyde.
Reduction: It can be reduced to form dihydro-nerol.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Neral
Reduction: Dihydro-nerol
Substitution: Halogenated derivatives of nerol
科学研究应用
Nerol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
作用机制
Nerol exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
相似化合物的比较
Nerol is similar to other monoterpenoid alcohols such as geraniol and linalool. it has unique properties that distinguish it from these compounds:
Geraniol: While geraniol is a geometric isomer of nerol, it has a different aroma profile and slightly different chemical reactivity.
Linalool: Linalool has a different structure and is known for its lavender-like aroma, whereas nerol has a more rose-like scent.
Similar Compounds
- Geraniol
- Linalool
- Citronellol
- Farnesol
属性
CAS 编号 |
97890-08-9 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
(2S,3Z)-3,7-dimethylocta-3,6-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6-7,10-11H,5H2,1-4H3/b9-7-/t10-/m0/s1 |
InChI 键 |
RJSWINAXCPBTMV-RNKPRXRFSA-N |
手性 SMILES |
C[C@@H](/C(=C\CC=C(C)C)/C)O |
规范 SMILES |
CC(C(=CCC=C(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


